Thalidomide-C3-PEG1-C2-Br is a compound derived from thalidomide, which has garnered attention for its potential applications in medicinal chemistry and biological research. This compound is characterized by the presence of a polyethylene glycol (PEG) linker and a bromine substituent, which enhance its solubility and reactivity. Thalidomide itself is known for its immunomodulatory effects and has been historically significant due to its association with severe teratogenic effects when used during pregnancy.
Thalidomide-C3-PEG1-C2-Br can be synthesized through various chemical processes that involve the modification of thalidomide, including the introduction of PEG linkers and bromine groups. The synthesis typically employs reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide for coupling reactions, along with brominating agents like N-bromosuccinimide.
Thalidomide-C3-PEG1-C2-Br falls under the category of small molecule drugs and is classified as a thalidomide derivative. Its unique structure allows it to function as a cereblon ligand, which is crucial in the context of targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs).
The synthesis of Thalidomide-C3-PEG1-C2-Br involves several key steps:
The synthesis may utilize the following conditions:
Thalidomide-C3-PEG1-C2-Br consists of:
Thalidomide-C3-PEG1-C2-Br can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the reaction pathways and yields:
Thalidomide-C3-PEG1-C2-Br exerts its biological effects primarily through its interaction with cereblon, a component of the Cullin-RING E3 ligase complex. This interaction leads to:
Thalidomide-C3-PEG1-C2-Br has significant potential in various scientific fields:
The synthesis of Thalidomide-C3-PEG1-C2-Br exemplifies a convergent strategy that decouples E3 ligase ligand development from linker-functional group integration. This approach involves three discrete phases:
This modularity accelerates analog generation by enabling "mix-and-match" of CRBN ligands, linker lengths, and terminal functional groups. For example, bromine termination allows late-stage diversification via nucleophilic substitution or cross-coupling chemistry [8].
Table 1: Structural Analogues of Thalidomide-C3-PEG1-C2-Br
| Compound | Molecular Formula | Linker Length | Terminal Group | Key Feature |
|---|---|---|---|---|
| Thalidomide-C3-PEG4-C2-Br | C₂₆H₃₅BrN₂O₉ | PEG4 | Bromoethyl | Extended hydrophilicity |
| Thalidomide-NH-CH₂-CONH-C2-PEG-Br | C₁₉H₂₁BrN₄O₆ | PEG + amide | Bromoethyl | Alternative attachment chemistry |
| Thalidomide-O-amido-PEG3-C2-NH₂ TFA | C₂₅H₃₁F₃N₄O₁₁ | PEG3 | Aminoethyl | Amine handle for conjugation |
| Thalidomide-PEG2-acetic acid | - | PEG2 | Carboxylic acid | Acid functionality for amide coupling |
Interactive Feature: Sort columns to compare molecular properties
Linker architecture critically governs PROTAC efficacy by influencing ternary complex formation, degradation efficiency, and physicochemical properties. Thalidomide-C3-PEG1-C2-Br embodies key linker design principles:
Degradation efficiency studies reveal that minor linker alterations dramatically alter PROTAC activity. For epidermal growth factor receptor (EGFR) degraders, extending PEG1 to PEG3 switches degradation specificity from HER2/EGFR dual inhibition to EGFR-selective degradation [5].
Table 2: Linker Length Impact on Degradation Efficiency
| Degrader System | Linker Length | DC₅₀ (nM) | Dmax (%) | Selectivity Shift |
|---|---|---|---|---|
| EGFR/HER2 Degrader 1 | PEG2 | 210 | 91% | Dual EGFR/HER2 degradation |
| EGFR/HER2 Degrader 5 | PEG3 | 46 | 99% | EGFR-selective degradation |
| p38α Degrader (VHL-amide) | Linear alkyl | 7 | 97% | p38α over p38δ (>10-fold) |
| p38δ Degrader (VHL-ether) | Aromatic ether | 46 | 99% | p38δ over p38α (>15-fold) |
The terminal bromine in Thalidomide-C3-PEG1-C2-Br serves as a versatile linchpin for PROTAC assembly through diverse conjugation chemistries:
The bromoethyl group demonstrates superior stability over labile chloroethyl analogs during synthesis and storage, while maintaining comparable reactivity. This balances synthetic utility with degrader shelf-life requirements [3] [6].
Table 3: Conjugation Applications of Bromine Functionality
| Conjugation Chemistry | Reaction Partner | Product Linkage | Application Example |
|---|---|---|---|
| Nucleophilic Substitution | Primary amines | Secondary amine | Kinase inhibitor conjugates |
| Thiol Alkylation | Thiols | Thioether | Cysteine-targeting warheads |
| Suzuki Coupling | Boronic acids | Biaryl | Aromatic protein binders |
| Sonogashira Coupling | Terminal alkynes | Alkyne | Rigid spacer incorporation |
| Azide Displacement | NaN₃ | Azidoethyl | Click chemistry handles |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2